EAAT1 Affinity: 4-Butylglutamic Acid Exhibits Lower Affinity than 4-Ethyl and 4-Propyl Homologues
The binding affinity (Ki) of (2S,4R)-4-butylglutamic acid for human EAAT1 (excitatory amino acid transporter 1) is 50,000 nM [1]. In contrast, the 4-ethyl homologue (2S,4R)-4-ethylglutamic acid displays a Ki of 23,000 nM [2], and the 4-propyl homologue (2S,4R)-4-propylglutamic acid shows a Ki of 13,000 nM [3]. These data, obtained under identical assay conditions (FLIPR membrane potential assay in HEK293 cells), demonstrate that increasing alkyl chain length beyond ethyl reduces EAAT1 affinity in a stepwise manner.
| Evidence Dimension | Binding affinity (Ki) for human EAAT1 |
|---|---|
| Target Compound Data | 50,000 nM (Ki) |
| Comparator Or Baseline | 4-Ethylglutamic acid: 23,000 nM; 4-Propylglutamic acid: 13,000 nM |
| Quantified Difference | 4-Butylglutamic acid has 2.2-fold lower affinity than 4-ethylglutamic acid and 3.8-fold lower affinity than 4-propylglutamic acid. |
| Conditions | FLIPR membrane potential (FMP) assay, HEK293 cells expressing human EAAT1 |
Why This Matters
The distinct EAAT1 affinity profile makes 4-butylglutamic acid a useful tool for probing the hydrophobic tolerance of the EAAT1 binding pocket, whereas shorter-chain analogs cannot serve as direct substitutes.
- [1] BindingDB. BDBM50178685: (2S,4R)-4-butylglutamic acid. Ki = 50,000 nM at human EAAT1. Accessed 2026. View Source
- [2] BindingDB. BDBM50178684: (2S,4R)-4-ethylglutamic acid. Ki = 23,000 nM at human EAAT1. Accessed 2026. View Source
- [3] BindingDB. BDBM50088230: (2S,4R)-4-propylglutamic acid. Ki = 13,000 nM at human EAAT1. Accessed 2026. View Source
